CycLuc2
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Overview
Description
CycLuc2 is a synthetic luciferin analog that has been developed to enhance bioluminescence imaging. It is particularly notable for its ability to emit light when catalyzed by luciferase enzymes, making it a valuable tool in various scientific research applications. Unlike natural luciferins, this compound has been engineered to improve stability and light emission properties, which makes it suitable for more sensitive and accurate imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CycLuc2 involves several steps, starting with the preparation of the core luciferin structure. The process typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its properties
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. Continuous-flow techniques and high-efficiency reactors are often employed to increase production rates and reduce costs. The use of automated systems ensures consistent quality and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
CycLuc2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of luciferase enzymes, leading to the emission of light.
Reduction: Although less common, this compound can undergo reduction reactions under specific conditions.
Substitution: Functional groups on this compound can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Typically involves luciferase enzymes and adenosine triphosphate (ATP) as cofactors.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Utilizes various nucleophiles and electrophiles depending on the desired modification.
Major Products
The primary product of the oxidation reaction is an excited-state oxyluciferin, which emits light as it returns to the ground state. Other reactions may yield modified versions of this compound with different functional groups.
Scientific Research Applications
CycLuc2 has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in bioluminescence imaging to visualize cellular and molecular processes in live organisms.
Medicine: Utilized in diagnostic imaging to detect diseases and monitor treatment efficacy.
Industry: Applied in quality control processes to detect contaminants and ensure product integrity.
Mechanism of Action
CycLuc2 exerts its effects through a bioluminescence reaction catalyzed by luciferase enzymes. The mechanism involves the following steps:
Activation: this compound is activated by luciferase in the presence of ATP, forming an adenylate intermediate.
Oxidation: The intermediate undergoes oxidation, resulting in the formation of an excited-state oxyluciferin.
Light Emission: The excited-state oxyluciferin emits light as it returns to the ground state, producing a detectable signal.
Comparison with Similar Compounds
CycLuc2 is unique compared to other luciferins due to its enhanced stability and light emission properties. Similar compounds include:
D-Luciferin: The natural substrate for firefly luciferase, known for its use in bioluminescence imaging.
Coelenterazine: A luciferin used in marine organisms, also employed in imaging applications.
Furimazine: A synthetic luciferin used in various bioluminescence assays.
This compound stands out due to its ability to produce a more stable and intense light signal, making it a preferred choice for sensitive imaging applications.
Properties
Molecular Formula |
C14H13N3O2S2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(4S)-2-(5-methyl-6,7-dihydropyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13N3O2S2/c1-17-3-2-7-4-8-11(5-10(7)17)21-13(15-8)12-16-9(6-20-12)14(18)19/h4-5,9H,2-3,6H2,1H3,(H,18,19)/t9-/m1/s1 |
InChI Key |
FHDMDDBUGSVLGG-SECBINFHSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C21)SC(=N3)C4=N[C@H](CS4)C(=O)O |
Canonical SMILES |
CN1CCC2=CC3=C(C=C21)SC(=N3)C4=NC(CS4)C(=O)O |
Origin of Product |
United States |
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